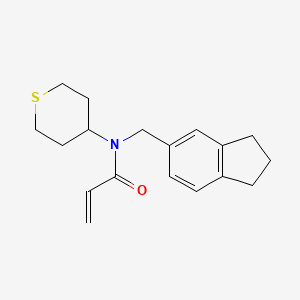![molecular formula C9H9N3OS B2850066 5-Methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one CAS No. 850628-76-1](/img/structure/B2850066.png)
5-Methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“5-Methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one” is a chemical compound that belongs to the class of molecules known as fused pyrimidines . Fused pyrimidines are privileged kinase scaffolds and are a good scaffold for the development of biologically active compounds .
Synthesis Analysis
The synthesis of this class of molecules involves the preparation of 8-chloro-2-(methylthio)pyrido[3,4-d]pyrimidine intermediates and their efficient derivatisation to give novel compounds with potential as kinase inhibitors . Heating with MeONa at reflux in BuOH led to selective formation of pyrido[2,3-d]pyrimidin-5-ones or pyrido[2,3-d]pyrimidin-7-ones .Molecular Structure Analysis
The 2-amino-pyrido[3,4-d]pyrimidine core addresses key pharmacophoric elements of the kinase ATP pocket . The structure of a 5-HT6 antagonist should contain two hydrophobic areas, aromatic (heterocyclic) mono- or polycycles separated by a hydrogen bond acceptor, such as a sulfonyl group .Chemical Reactions Analysis
5,6-Dihydropyrido[2,3-d]pyrimidin-7(8H)-ones are very reluctant to dehydrogenate to give C5–C6 unsaturated compounds, usually with higher activity . An autocatalytic photochemical dehydrogenation process has been developed by irradiating at 450 or 365 nm in DMSO, in the presence of air, and at room temperature .Applications De Recherche Scientifique
Anticancer Agents
Pyrido[2,3-d]pyrimidines have been found to have antitumor activity . They can target different cancer targets, including tyrosine kinase, extracellular regulated protein kinases – ABL kinase, phosphatidylinositol-3 kinase, mammalian target of rapamycin, p38 mitogen-activated protein kinases, BCR-ABL, dihydrofolate reductase, cyclin-dependent kinase, phosphodiesterase, KRAS and fibroblast growth factor receptors .
Antibacterial Agents
These compounds also exhibit antibacterial properties . This makes them potential candidates for the development of new antibiotics.
CNS Depressants
Pyrido[2,3-d]pyrimidines have been found to have CNS depressive activity . This suggests they could be used in the treatment of conditions such as anxiety, insomnia, and seizures.
Anticonvulsant Agents
The anticonvulsant activity of these compounds could make them useful in the treatment of conditions like epilepsy.
Antipyretic Agents
Pyrido[2,3-d]pyrimidines also have antipyretic (fever-reducing) properties . This could make them useful in the treatment of conditions that cause fever.
Kinase Inhibitors
Fused pyrimidines, such as the 2-amino-pyrido[3,4-d]pyrimidine core, are privileged kinase scaffolds . They have been found to be closely linked to tumour proliferation and survival, making kinase inhibition an effective treatment for cancer .
Mécanisme D'action
Target of Action
The primary targets of 5-Methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one are various kinases, including tyrosine kinase, extracellular regulated protein kinases – ABL kinase, phosphatidylinositol-3 kinase, mammalian target of rapamycin, p38 mitogen-activated protein kinases, BCR-ABL, dihydrofolate reductase, cyclin-dependent kinase, phosphodiesterase, KRAS and fibroblast growth factor receptors . These targets play crucial roles in cellular signaling pathways, regulating cell growth, proliferation, and survival.
Mode of Action
This compound interacts with its targets by inhibiting their activity. The inhibition of these kinases disrupts the signaling pathways they are involved in, leading to changes in cellular functions . The exact mode of interaction and the resulting changes depend on the specific target and the cellular context.
Biochemical Pathways
The affected pathways include those regulated by the target kinases. For instance, the inhibition of tyrosine kinase can affect the PI3K/AKT/mTOR pathway, which is crucial for cell survival and proliferation . Similarly, the inhibition of BCR-ABL can disrupt the BCR-ABL signaling pathway, which is implicated in certain types of leukemia .
Result of Action
The molecular and cellular effects of the compound’s action would depend on the specific target and the cellular context. Generally, the inhibition of the target kinases can lead to the disruption of the associated signaling pathways, potentially leading to the inhibition of cell growth and proliferation .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with its targets. Additionally, the cellular environment, including the presence of other signaling molecules and the state of the target cells, can also influence the compound’s efficacy .
Orientations Futures
The future directions for “5-Methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one” could involve further exploration of its potential as a kinase inhibitor . The development of an autocatalytic photochemical dehydrogenation process also opens up new possibilities for the synthesis of C5–C6 unsaturated compounds .
Propriétés
IUPAC Name |
5-methyl-2-methylsulfanyl-8H-pyrido[2,3-d]pyrimidin-7-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3OS/c1-5-3-7(13)11-8-6(5)4-10-9(12-8)14-2/h3-4H,1-2H3,(H,10,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDPYQIHQFJOCBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC2=NC(=NC=C12)SC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


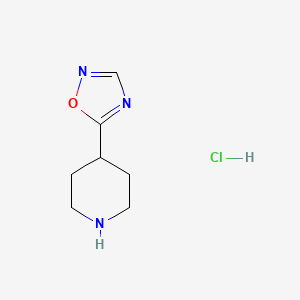
![N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-2-(4-isopropylphenoxy)acetamide](/img/structure/B2849987.png)

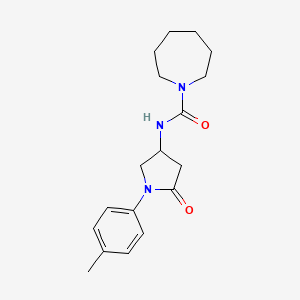
![(4E)-5-(4-chlorophenyl)-4-[(4-chlorophenyl)-hydroxymethylidene]-1-pyridin-2-ylpyrrolidine-2,3-dione](/img/structure/B2849991.png)
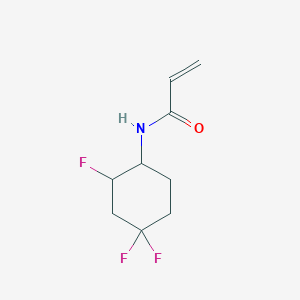
![N-(1-(1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-(methylthio)benzamide](/img/structure/B2849995.png)
![3-[1-(1H-1,2,3-Benzotriazol-1-yl)butyl]-1,3-thiazolidine-2-thione](/img/structure/B2849996.png)
![6-(4-bromophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-[4-(trifluoromethyl)benzyl]oxime](/img/structure/B2849998.png)
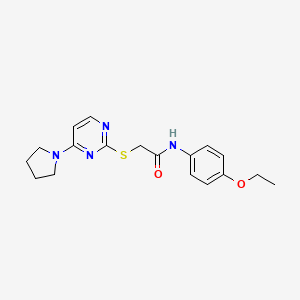
![N-[(2-Fluoro-4-phenylphenyl)methyl]prop-2-enamide](/img/structure/B2850000.png)
![(4-(Benzo[d]thiazol-2-yl)piperidin-1-yl)(2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methanone](/img/structure/B2850001.png)
